![molecular formula C18H17BrFNO B1327294 4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-85-1](/img/structure/B1327294.png)
4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone
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Overview
Description
4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone is a synthetic derivative of benzophenone. It contains a total of 39 atoms, including 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .
Molecular Structure Analysis
The molecule contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Pyrrolidine .Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound is utilized in the pharmaceutical industry for the synthesis of various drugs. Due to its structural properties, it can be a precursor in creating anti-obesity agents by forming tricyclic dihydroquinazolinones . Its role in drug development is crucial, especially in the context of the global obesity epidemic.
Cyclin-Dependent Kinase Inhibition
Another significant application is in the development of cyclin-dependent kinase inhibitors . These inhibitors are vital in cancer therapy as they regulate cell cycle progression, thus potentially stopping the proliferation of cancer cells.
Biaryl Intermediates Synthesis
The compound is used in creating biaryl intermediates through palladium-mediated coupling reactions . These intermediates are essential in organic synthesis and can lead to the production of a wide range of chemical entities.
Safety and Hazards
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKMSWUJJVYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643663 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-85-1 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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